molecular formula C12H7ClN2S B2582418 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile CAS No. 478043-04-8

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile

Cat. No.: B2582418
CAS No.: 478043-04-8
M. Wt: 246.71
InChI Key: RUJSXFWMSABFTA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile is a chemical compound with the molecular formula C12H7ClN2S and a molecular weight of 246.71 g/mol.

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile typically involves the reaction of 4-chlorothiophenol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile can be compared with other similar compounds, such as:

    3-[(4-Bromophenyl)sulfanyl]isonicotinonitrile: Similar structure but with a bromine atom instead of chlorine.

    3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile: Similar structure but with a methyl group instead of chlorine.

    3-[(4-Nitrophenyl)sulfanyl]isonicotinonitrile: Similar structure but with a nitro group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-1-3-11(4-2-10)16-12-8-15-6-5-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJSXFWMSABFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=CN=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324195
Record name 3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478043-04-8
Record name 3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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